molecular formula C16H15NO3 B12714537 1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- CAS No. 148581-56-0

1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo-

Cat. No.: B12714537
CAS No.: 148581-56-0
M. Wt: 269.29 g/mol
InChI Key: LXGVTJPNTMTBHX-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- typically involves the reaction of benzopyran derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of benzopyran-4-carboxamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- stands out due to its unique structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

148581-56-0

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-oxo-N,N-bis(prop-2-enyl)isochromene-4-carboxamide

InChI

InChI=1S/C16H15NO3/c1-3-9-17(10-4-2)15(18)14-11-20-16(19)13-8-6-5-7-12(13)14/h3-8,11H,1-2,9-10H2

InChI Key

LXGVTJPNTMTBHX-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=COC(=O)C2=CC=CC=C21

Origin of Product

United States

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